Araloside C

Catalog No.
S12380036
CAS No.
55446-15-6
M.F
C53H84O23
M. Wt
1089.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Araloside C

CAS Number

55446-15-6

Product Name

Araloside C

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C53H84O23

Molecular Weight

1089.2 g/mol

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1

InChI Key

DBUJWVDNMXCCKD-MVIACUKKSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Araloside C is a triterpenoid compound primarily isolated from the roots of Aralia elata, a plant known for its medicinal properties. This compound has garnered attention due to its potential cardioprotective effects, particularly in the context of myocardial ischemia and oxidative stress. Araloside C exhibits a complex structure that contributes to its biological activity, including modulation of cellular pathways involved in inflammation and apoptosis.

That are significant for its biological activity. Notably, it interacts with proteins such as Heat Shock Protein 90 (Hsp90) and Sirtuin 1 (Sirt1). The binding of Araloside C to Hsp90 has been characterized through molecular docking studies, revealing hydrogen bond interactions with specific amino acid residues, which enhances the protein's stability and function during oxidative stress conditions . Additionally, Araloside C influences autophagy-related pathways by modulating the expression of autophagy markers such as LC3II/LC3I and BECN1 .

The biological activities of Araloside C are extensive:

  • Cardioprotection: It significantly improves cardiac function and reduces oxidative stress in myocardial ischemia models .
  • Anti-inflammatory Effects: Araloside C modulates macrophage polarization, promoting an M2-like phenotype that is associated with anti-inflammatory responses .
  • Apoptosis Prevention: In cardiomyocytes, it reduces apoptosis induced by hypoxia/reoxygenation by inhibiting endoplasmic reticulum stress pathways .
  • Oxidative Stress Regulation: The compound enhances mitochondrial function and activates AMPK (AMP-activated protein kinase), which is crucial for cellular energy homeostasis and survival under stress conditions .

The synthesis of Araloside C has been achieved through extraction from Aralia elata followed by purification processes. Various methods have been employed to isolate the compound, including solvent extraction and chromatographic techniques. The synthesis can also be approached through total synthesis strategies that involve constructing the triterpenoid backbone in a laboratory setting, although detailed protocols are less frequently reported in literature.

Araloside C has potential applications in several fields:

  • Pharmaceuticals: Due to its cardioprotective and anti-inflammatory properties, it could be developed into therapeutic agents for heart diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving cardiovascular health.
  • Research: As a model compound, it aids in studying the mechanisms of action of triterpenoids in cellular signaling and stress responses.

Studies have explored the interactions between Araloside C and various proteins:

  • Hsp90 Binding: The binding affinity of Araloside C to Hsp90 was quantified with a dissociation constant (KD) of 29 μM, indicating a strong interaction that may enhance cardioprotection during ischemic events .
  • Sirt1 Interaction: Molecular docking studies revealed extensive interactions between Araloside C and Sirt1, suggesting that it may influence metabolic processes related to aging and stress responses .

Araloside C shares structural and functional similarities with other triterpenoids. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
Oleanolic AcidOlive leavesAnti-inflammatory, hepatoprotectiveWell-studied for its liver benefits
Betulinic AcidBirch barkAntitumor, antiviralKnown for selective cancer cell toxicity
Ginsenoside Rg1GinsengNeuroprotective, anti-fatiguePromotes cognitive function

Araloside C is unique due to its specific binding interactions with Hsp90 and Sirt1, which are critical for cardiac protection mechanisms not extensively reported for other similar compounds.

Adenosine Triphosphate/Adenosine Diphosphate-Binding Domain Affinity via Molecular Docking

Computational molecular docking analysis using Discovery Studio 4.5 software has revealed that Araloside C exhibits specific binding affinity for the adenosine triphosphate/adenosine diphosphate-binding domain of heat shock protein 90 [1]. The molecular modeling studies demonstrate that Araloside C can be stably docked into the nucleotide-binding cavity of heat shock protein 90, with the protein database code 1AMW serving as the target structure [1].

The binding interaction is characterized by multiple molecular recognition elements that contribute to the overall binding affinity. Conventional hydrogen bond interactions form between Araloside C and three critical amino acid residues: asparagine 37, asparagine 92, and phenylalanine 124 [1]. These hydrogen bonds represent the primary stabilizing forces that anchor Araloside C within the adenosine triphosphate/adenosine diphosphate-binding pocket of heat shock protein 90.

Additional stabilization occurs through carbon-hydrogen bond interactions involving glycine 121 and glutamic acid 88, which specifically interact with the glycosyl moiety of Araloside C [1]. The triterpenoid aglycone backbone of Araloside C contributes to binding stability through weak alkyl interactions with lysine 44, alanine 41, and methionine 84 [1]. The computational docking analysis yielded a LibDockScore of 133.521, indicating favorable binding energetics between Araloside C and the heat shock protein 90 adenosine triphosphate/adenosine diphosphate-binding domain [1].

Experimental validation of the predicted binding interaction was accomplished using nanopore optical interferometry, which demonstrated dose-dependent binding of Araloside C to immobilized heat shock protein 90 [1]. The binding kinetics analysis revealed a dissociation constant value of 29 micrometers, confirming the direct molecular interaction between Araloside C and heat shock protein 90 [1]. This binding affinity indicates physiologically relevant interaction at concentrations that demonstrate cardioprotective efficacy in experimental models.

Pharmacological Inhibition Studies Using 17-Allylamino-17-demethoxygeldanamycin

The functional significance of heat shock protein 90 in mediating Araloside C bioactivity was investigated through pharmacological inhibition studies employing 17-allylamino-17-demethoxygeldanamycin, a selective heat shock protein 90 inhibitor [1] [2]. 17-allylamino-17-demethoxygeldanamycin functions as a benzoquinone ansamycin antibiotic that specifically inhibits heat shock protein 90 chaperone function by binding to the amino-terminal adenosine triphosphate-binding site [3] [4].

In hypoxia/reoxygenation-treated H9c2 cardiomyocytes, pretreatment with Araloside C significantly enhanced cell viability, increased phosphorylation of the pro-survival protein serine/threonine kinase 1, and reduced reactive oxygen species levels [1] [5]. However, co-treatment with 17-allylamino-17-demethoxygeldanamycin at 0.1 micromolar concentration markedly attenuated these cardioprotective effects of Araloside C [1] [2] [5].

The 17-allylamino-17-demethoxygeldanamycin inhibition studies provided critical evidence that heat shock protein 90 serves as an essential mediator of Araloside C-induced cardioprotection [1] [2]. When heat shock protein 90 function was pharmacologically blocked, the protective effects of Araloside C against hypoxia/reoxygenation injury were significantly diminished, demonstrating the dependence of Araloside C bioactivity on functional heat shock protein 90 chaperone systems [2] [5].

Furthermore, Araloside C treatment significantly prevented the hypoxia/reoxygenation-induced downregulation of both heat shock protein 90 alpha and heat shock protein 90 beta isoforms [1] [6]. This upregulation of heat shock protein 90 expression occurred in a time-dependent manner and was associated with enhanced cellular resistance to oxidative stress [6]. The pharmacological inhibition with 17-allylamino-17-demethoxygeldanamycin also reversed the suppressive effects of Araloside C on hypoxia/reoxygenation-induced endoplasmic reticulum stress, further confirming the central role of heat shock protein 90 in mediating Araloside C therapeutic effects [2].

Calcium Homeostasis Regulation in Cardiomyocytes

Restoration of Sarcoplasmic Reticulum Calcium-Adenosine Triphosphatase Function

Ischemia/reperfusion injury significantly impairs sarcoplasmic reticulum calcium-adenosine triphosphatase function, leading to prolonged calcium removal from the cytoplasm and compromised contractile recovery [7]. Araloside C treatment demonstrated remarkable efficacy in restoring sarcoplasmic reticulum calcium-adenosine triphosphatase activity during ischemia/reperfusion conditions.

The decay kinetics of intracellular calcium concentration, which primarily reflects sarcoplasmic reticulum calcium-adenosine triphosphatase-mediated calcium reuptake, were significantly prolonged following ischemia/reperfusion injury in isolated cardiomyocytes [7]. However, Araloside C pretreatment reduced the calcium decay time close to control levels, suggesting enhanced sarcoplasmic reticulum calcium-adenosine triphosphatase activity [7]. This restoration of calcium reuptake kinetics indicates that Araloside C preserves both the protein content and functional activity of sarcoplasmic reticulum calcium-adenosine triphosphatase during ischemic stress.

The sarcoplasmic reticulum calcium-adenosine triphosphatase represents the primary mechanism for calcium removal from the cytoplasm during cardiomyocyte relaxation [8] [9]. This pump protein belongs to the phosphorylation-type adenosine triphosphatase family and utilizes energy from adenosine triphosphate hydrolysis to transport calcium ions against concentration gradients from the cytosol into the sarcoplasmic reticulum lumen [9] [10]. During ischemia/reperfusion injury, oxidative stress and calcium overload can impair sarcoplasmic reticulum calcium-adenosine triphosphatase function through direct oxidative modifications and disruption of the cellular energy metabolism required for pump activity [10].

Araloside C-mediated restoration of sarcoplasmic reticulum calcium-adenosine triphosphatase function appears to involve multiple protective mechanisms. The compound's antioxidant properties may prevent oxidative inactivation of the pump protein, while its effects on cellular energy metabolism could maintain adequate adenosine triphosphate levels required for optimal pump function [7]. Additionally, the interaction with heat shock protein 90 may facilitate proper folding and stabilization of sarcoplasmic reticulum calcium-adenosine triphosphatase under stress conditions.

Attenuation of Diastolic Cytosolic Calcium Overload

Ischemia/reperfusion injury induces profound disturbances in cardiomyocyte calcium homeostasis, characterized by elevation of diastolic cytosolic calcium levels that compromise both systolic contractile function and diastolic relaxation [7]. Araloside C demonstrated significant efficacy in preventing and reversing ischemia/reperfusion-induced diastolic calcium overload in isolated cardiomyocytes.

Experimental measurements using Fura-2 calcium-sensitive fluorescent indicators revealed that ischemia/reperfusion caused a marked increase in resting calcium transient levels, representing elevated diastolic cytosolic calcium content [7]. This calcium overload reflects impaired calcium handling mechanisms, including reduced calcium reuptake by the sarcoplasmic reticulum and potential calcium leak from intracellular stores. However, Araloside C pretreatment markedly restored diastolic calcium levels toward control values, demonstrating effective prevention of calcium overload [7].

The amplitude of calcium transients, which reflects the total calcium release during excitation-contraction coupling, was significantly decreased following ischemia/reperfusion injury [7]. Araloside C treatment significantly attenuated this suppression, maintaining calcium transient amplitude closer to normal levels [7]. Similarly, the maximum upstroke velocity of calcium transients, representing the kinetics of calcium release from the sarcoplasmic reticulum via ryanodine receptors, was preserved by Araloside C treatment [7].

These improvements in calcium handling parameters translated to enhanced contractile function. The peak shortening amplitude and maximal velocity of cardiomyocyte shortening and re-lengthening, which were markedly depressed following ischemia/reperfusion, were significantly improved by Araloside C pretreatment [7]. The duration of cardiomyocyte re-lengthening and shortening, both of which were prolonged by ischemia/reperfusion injury, were restored toward normal values with Araloside C treatment [7].

The mechanisms underlying Araloside C-mediated protection against calcium overload involve multiple targets within the calcium handling apparatus. Enhanced sarcoplasmic reticulum calcium-adenosine triphosphatase function facilitates calcium removal from the cytoplasm, while improved ryanodine receptor function maintains appropriate calcium release kinetics [7]. The preservation of these calcium handling proteins may result from reduced oxidative stress, maintained cellular energetics, and heat shock protein 90-mediated protein stabilization.

Mitochondrial Bioenergetics and Reactive Oxygen Species Scavenging

Adenosine Monophosphate-Activated Protein Kinase Pathway Activation and Apoptosis Modulation

The adenosine monophosphate-activated protein kinase pathway serves as a central cellular energy sensor that coordinates metabolic responses to energy stress and maintains cellular energy homeostasis [11] [12] [13]. Araloside C demonstrated modulatory effects on the adenosine monophosphate-activated protein kinase pathway in H9c2 cardiomyoblasts under oxidative stress conditions.

Western blot analysis revealed that Araloside C modulated adenosine monophosphate-activated protein kinase pathway activation in H9c2 cells subjected to hydrogen peroxide-induced oxidative stress [11]. The adenosine monophosphate-activated protein kinase pathway is activated through phosphorylation of threonine 172 within the catalytic alpha subunit, which occurs in response to increased adenosine monophosphate to adenosine triphosphate ratios or calcium elevation [14] [15].

Activation of adenosine monophosphate-activated protein kinase promotes catabolic pathways that generate adenosine triphosphate while inhibiting anabolic processes that consume energy, thereby restoring cellular energy balance [12] [13]. In cardiomyocytes, adenosine monophosphate-activated protein kinase activation can enhance glucose uptake, promote fatty acid oxidation, and improve mitochondrial biogenesis, all of which contribute to enhanced cellular energy production and resistance to metabolic stress.

Araloside C also modulated apoptosis-associated protein expression in H9c2 cells under oxidative stress [11]. Apoptosis represents a critical pathological mechanism in ischemia/reperfusion injury, involving activation of caspase cascades and mitochondrial-mediated cell death pathways. The modulation of apoptotic protein expression by Araloside C suggests that the compound provides cytoprotective effects through anti-apoptotic mechanisms.

The coordination between adenosine monophosphate-activated protein kinase pathway activation and apoptosis modulation by Araloside C reflects the compound's ability to enhance cellular energy metabolism while preventing programmed cell death. This dual mechanism of action provides comprehensive protection against oxidative stress-induced cellular injury. The enhancement of mitochondrial function through adenosine monophosphate-activated protein kinase activation, combined with direct mitochondrial protective effects, positions Araloside C as an effective therapeutic agent for preventing oxidative stress-related cardiac injury.

XLogP3

0.7

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

13

Exact Mass

1088.54033892 g/mol

Monoisotopic Mass

1088.54033892 g/mol

Heavy Atom Count

76

Dates

Last modified: 08-09-2024

Explore Compound Types